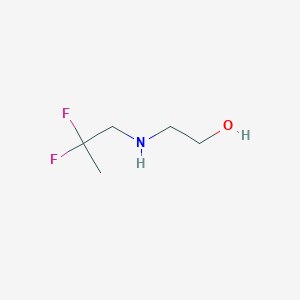

2-((2,2-Difluoropropyl)amino)ethanol

Description

Contextualization within Fluoroalkyl Amine and Aminoalcohol Chemistry Research

Fluoroalkyl amines and aminoalcohols are pivotal in medicinal chemistry. The introduction of fluoroalkyl groups can have complex but beneficial effects on the physicochemical properties of amines. While the synthesis of certain types of these compounds, such as β-difluoroalkylated amines, has presented challenges, their value continues to drive the development of new synthetic methods. researchgate.net

The basicity (pKa) of amines is predictably modified by fluorination; the strong electron-withdrawing nature of fluorine atoms generally decreases the pKa of the amine, making it less basic than its non-fluorinated counterpart. nih.gov However, the impact on other properties like lipophilicity (LogP) and aqueous solubility is more intricate, depending on the specific fluorination pattern and molecular structure. researchgate.netresearchgate.net

Fluoroalkylated aminoalcohols, which combine the features of both classes, are valuable building blocks in the synthesis of more complex molecules, including biologically active compounds. olemiss.edu

Significance of Difluorinated Moieties in Chemical Science

The incorporation of fluorine into organic molecules is a widely used strategy in drug design to enhance a compound's pharmacological profile. The difluoromethylene group (CF2), in particular, is a valuable motif found in numerous pharmaceuticals. enamine.net This "gem-difluorination" can profoundly influence a molecule's properties.

Physicochemical Effects:

Acidity and Basicity (pKa): The gem-difluoro group has a strong inductive electron-withdrawing effect, which can significantly lower the pKa of nearby functional groups. For an amine, this results in reduced basicity. nih.govresearchgate.net This modulation of pKa can alter a drug's ionization state at physiological pH, affecting its solubility, permeability, and ability to interact with biological targets. nih.gov

Lipophilicity and Solubility: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes. nih.govresearchgate.net However, the effect of the CF2 group is complex; it can lead to lower lipophilicity compared to non-fluorinated analogs in certain cyclic systems, a phenomenon influenced by molecular conformation. nih.govresearchgate.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically vulnerable C-H bonds with C-F bonds can block oxidative metabolism by enzymes like cytochrome P450, thereby increasing the drug's half-life and bioavailability. nih.govmdpi.com Studies have shown that gem-difluorination can slightly improve or have no negative effect on metabolic stability. nih.govresearchgate.net

Conformation and Binding: The fluorine atom is relatively small, so its introduction often causes minimal steric disruption. researchgate.net However, the polarized C-F bond can engage in favorable electrostatic and hydrogen-bond interactions with biological receptors, potentially increasing binding affinity and potency. nih.govresearchgate.netbenthamscience.com

The table below illustrates the typical influence of gem-difluorination on the physicochemical properties of a generic alkyl amine, providing a predictive context for 2-((2,2-Difluoropropyl)amino)ethanol.

| Property | Propylamine (Analog) | Predicted effect for 2,2-Difluoropropylamine | Rationale |

| pKa (protonated amine) | ~10.7 | Lower | Strong inductive electron-withdrawal by two fluorine atoms decreases the electron density on the nitrogen, reducing its basicity. nih.gov |

| LogP (Lipophilicity) | ~0.48 | Higher | The substitution of hydrogen with more lipophilic fluorine atoms generally increases the overall lipophilicity of the molecule. researchgate.net |

| Metabolic Stability | Susceptible to oxidation | Increased | The strong C-F bonds block sites of potential metabolic oxidation, enhancing stability. mdpi.com |

Data for Propylamine is standard literature values. Predictions for 2,2-Difluoropropylamine are based on established chemical principles from sources nih.govresearchgate.netmdpi.com.

Overview of Research Trajectories for Amine-Alcohol Functional Groups

Molecules containing both amine and alcohol functionalities, known as aminoalcohols, are of fundamental importance in organic chemistry. researchgate.net This bifunctional scaffold is present in a vast number of biologically active natural products and synthetic compounds. diva-portal.org

Current research trajectories involving the amine-alcohol motif include:

Asymmetric Synthesis: Chiral aminoalcohols are extensively used as catalysts and ligands in enantioselective synthesis to produce single-enantiomer drugs. mdpi.com

Building Blocks: Aminoalcohols serve as versatile starting materials for the synthesis of a wide range of more complex molecules and heterocyclic systems. researchgate.netdiva-portal.org

Coordination Chemistry: The amine and alcohol groups can act as ligands, chelating to metal ions. These metal complexes have applications in catalysis and are being investigated for potential therapeutic uses, such as anticancer agents. alfa-chemistry.com

Diversity-Oriented Synthesis: The aminoalcohol scaffold is used in the creation of libraries of structurally diverse small molecules for high-throughput screening in drug discovery programs. diva-portal.org

The reactivity of the amine and alcohol groups can be selectively manipulated, allowing for precise chemical modifications, which is a key aspect of their utility in synthetic chemistry. solubilityofthings.comsolubilityofthings.com The physical properties of molecules containing these groups, such as boiling point and solubility, are heavily influenced by their ability to participate in hydrogen bonding. monash.edumasterorganicchemistry.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-difluoropropylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2NO/c1-5(6,7)4-8-2-3-9/h8-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGPFVVEINXXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374293 | |

| Record name | 2-(2,2-difluoropropylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-99-5 | |

| Record name | 2-[(2,2-Difluoropropyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,2-difluoropropylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 406-99-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2,2 Difluoropropyl Amino Ethanol and Analogues

Established Synthetic Routes to 2-Aminoethanols

The synthesis of 2-aminoethanols, or β-amino alcohols, is a cornerstone of organic synthesis due to their prevalence as intermediates and structural motifs in pharmaceuticals and other biologically active compounds. Two of the most prominent and versatile methods are catalytic hydrogenation and the ring-opening of epoxides.

Catalytic Hydrogenation Approaches in Aminoalcohol Synthesis

Catalytic hydrogenation is a powerful technique for the synthesis of amino alcohols, typically involving the reduction of α-amino acids or α-amino ketones. This method is advantageous for its potential to maintain or establish stereochemistry, which is crucial for pharmaceutical applications. acs.org The reduction of α-amino acids to their corresponding amino alcohols can be achieved using various heterogeneous catalysts. For instance, ruthenium-based catalysts have been shown to be effective for this transformation. umaine.edu In some systems, the presence of an acid co-catalyst is required to protonate the carboxylic acid group, rendering it more susceptible to reduction. nacatsoc.org

Rhodium-based catalysts, particularly those modified with metal oxides like MoOₓ on a silica (B1680970) support (Rh-MoOₓ/SiO₂), have demonstrated high efficacy for the selective hydrogenation of amino acids to amino alcohols in an aqueous solvent. rsc.org This approach is noted for achieving high yields (90-94%) with complete retention of the original amino acid's configuration. rsc.org Similarly, asymmetric transfer hydrogenation of unprotected α-ketoamines using chiral ruthenium catalysts represents a highly enantioselective, one-step process to access chiral 1,2-amino alcohols. acs.org

| Precursor Type | Catalyst System | Key Features |

| α-Amino Acids | 5% Ruthenium on Carbon (Ru/C) | Requires acid co-catalyst (e.g., H₃PO₄); operates in aqueous phase. nacatsoc.org |

| α-Amino Acids | Rh-MoOₓ/SiO₂ | High yields and selectivity; complete retention of stereochemistry; aqueous solvent. rsc.orgresearchgate.net |

| α-Ketoamines | Chiral Ruthenium Catalysts (e.g., RuCl(S,S)-Teth-TsDpen) | Asymmetric transfer hydrogenation; high enantioselectivity (>99% ee). acs.org |

Reaction of Amines with Epoxides for Aminoalcohol Formation

The aminolysis of epoxides is arguably the most direct and widely employed method for synthesizing β-amino alcohols. openaccessjournals.com This reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the aminoalcohol. The process can be performed with or without a catalyst. rroij.comresearchgate.net

In the absence of a catalyst, the reaction often requires elevated temperatures, but the use of polar mixed solvent systems, such as DMF/H₂O, can enable efficient and regioselective synthesis at milder conditions. organic-chemistry.org However, catalysis is frequently used to improve reaction rates, yields, and selectivity. A wide array of catalysts have been explored, including:

Lewis Acids: Zinc(II) perchlorate (B79767) hexahydrate and Indium(III) bromide are highly efficient catalysts that promote the reaction under solvent-free conditions with excellent chemo- and regioselectivity. rroij.comorganic-chemistry.org

Solid Acids: Catalysts like sulfated zirconia and sulfated tin oxide have proven effective for the ring-opening of epoxides with amines, offering advantages such as ease of separation and reusability. rroij.comgrowingscience.com

Environmentally Benign Systems: Reactions can be performed in water, which serves as a green solvent, sometimes in the presence of catalysts like heteropoly acids, without the need for organic solvents. rroij.com

The regioselectivity of the attack on unsymmetrical epoxides is a key consideration. Generally, nucleophilic attack by the amine occurs at the sterically less hindered carbon atom, following an Sₙ2 mechanism. rroij.com

| Catalyst System | Solvent | Key Advantages |

| None | DMF/H₂O | Atom-economical, avoids catalysts, high selectivity for monoalkylation. organic-chemistry.org |

| Zinc(II) perchlorate hexahydrate | Solvent-free | High efficiency, excellent chemo-, regio-, and stereoselectivity. organic-chemistry.org |

| Sulfated Tin Oxide (STO) | Solvent-free | Mild room temperature conditions, high regioselectivity, short reaction times. growingscience.com |

| Heteropoly Acid | Water | Environmentally friendly, mild conditions, simple work-up. rroij.com |

Targeted Synthesis of 2-((2,2-Difluoropropyl)amino)ethanol

The synthesis of the specific molecule this compound can be logically approached by adapting the general methods described above. The primary challenge lies in the strategic introduction of the 2,2-difluoropropyl group. Two main retrosynthetic disconnections are considered: one involving a pre-formed 2,2-difluoropropylamine precursor and another building the C-N bond via reductive amination with a difluorinated ketone.

Strategies Employing Difluoropropyl Amine Precursors

This approach involves the synthesis of 2,2-difluoropropylamine as a key intermediate, which is then reacted with an ethanol-containing electrophile. A plausible route to 2,2-difluoropropylamine can be extrapolated from known syntheses of similar compounds like 2,2-difluoroethylamine (B1345623). The synthesis of 2,2-difluoroethylamine has been successfully achieved via the reaction of 2,2-difluoro-1-haloethane (e.g., 1-bromo- or 1-chloro-) with ammonia (B1221849) in a polar solvent like DMSO or n-butanol at elevated temperatures and pressures. google.com

By analogy, 2,2-difluoropropylamine could be prepared from 1-halo-2,2-difluoropropane and ammonia. Once 2,2-difluoropropylamine is obtained, it can be reacted with ethylene (B1197577) oxide in a classic epoxide ring-opening reaction to yield the target molecule, this compound. This reaction is a direct application of the methods discussed in section 2.1.2, where the primary difluorinated amine acts as the nucleophile. The reaction would likely proceed readily, possibly with mild heating or catalysis, to afford the final product.

Investigation of Alternative Precursor Chemistry for Difluorinated Aminoalcohols

An alternative and powerful strategy is reductive amination. organic-chemistry.org This method avoids the potentially harsh conditions required to synthesize the primary difluorinated amine. In this pathway, a difluorinated ketone acts as the precursor. Specifically, 1,1-difluoroacetone (B1306852) could be reacted with ethanolamine (B43304) in the presence of a reducing agent.

The reaction proceeds in one pot, where the ketone and amine first form an iminium ion intermediate (or the corresponding enamine), which is then immediately reduced in situ to form the desired secondary amine. purdue.edu A variety of reducing agents are suitable for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ with a metal catalyst like Pd/C or Ni). organic-chemistry.org The use of α-picoline-borane has also been reported as a mild and efficient reducing agent for reductive aminations that can be performed in various solvents, including water or even under neat conditions. researchgate.net This route is often favored for its operational simplicity and the commercial availability of many ketone and amine starting materials.

| Synthetic Route | Precursors | Key Transformation | Potential Advantages |

| Route A: Amine Precursor | 1-Halo-2,2-difluoropropane, Ammonia, Ethylene Oxide | Nucleophilic substitution followed by epoxide aminolysis | Convergent; chemistry of epoxide opening is well-established. |

| Route B: Alternative Precursor | 1,1-Difluoroacetone, Ethanolamine | One-pot reductive amination | High atom economy; often milder conditions; avoids handling isolated, volatile amines. organic-chemistry.org |

Reaction Pathway Analysis in Synthesis

The proposed syntheses rely on well-understood reaction mechanisms.

In the strategy employing an amine precursor (Route A), the final step is the aminolysis of ethylene oxide. This reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) pathway. The nitrogen atom of 2,2-difluoropropylamine acts as the nucleophile, attacking one of the electrophilic methylene (B1212753) carbons of the epoxide. This attack forces the C-O bond to break, relieving the ring strain of the three-membered ring and forming the new C-N bond. In the absence of a catalyst, the reaction is driven by the nucleophilicity of the amine and the inherent strain of the epoxide ring. Acid catalysts, when used, function by protonating the epoxide oxygen, making the ring significantly more electrophilic and thus more susceptible to nucleophilic attack, even by weaker nucleophiles.

Mechanistic Investigations of Bond Formation and Cleavage

There are no specific mechanistic investigations in the scientific literature detailing the bond formation and cleavage for the synthesis of this compound. Mechanistic studies are highly specific to the reactants, reagents, and conditions used in a chemical transformation. While general principles of reactions like reductive amination are well-understood, applying them to this particular undocumented synthesis would be conjectural.

Evaluation of Intermediates and Transition States in Reaction Cascades

No studies evaluating the intermediates and transition states in reaction cascades leading to this compound have been found in the reviewed literature. Such evaluations require sophisticated computational and experimental studies that have not been published for this specific compound.

Optimization of Reaction Conditions for Yield and Selectivity

Specific data on the optimization of reaction conditions to improve the yield and selectivity for the synthesis of this compound is not available. Research on the synthesis of other compounds demonstrates that optimization is a critical step, often involving the screening of various solvents, temperatures, catalysts, and reaction times to achieve the desired outcome. However, no such data has been published for the target molecule.

The following table illustrates a hypothetical optimization of a related, but distinct, chemical reaction to showcase the type of data that is currently unavailable for this compound.

Table 1: Illustrative Example of Reaction Condition Optimization for a Generic Reductive Amination This data is for illustrative purposes only and does not represent the synthesis of this compound.

| Entry | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol | 25 | Pd/C | 45 |

| 2 | Ethanol (B145695) | 25 | Pd/C | 52 |

| 3 | Ethanol | 50 | Pd/C | 78 |

| 4 | Ethanol | 50 | PtO2 | 85 |

Green Chemistry Principles in Synthetic Design

While the application of green chemistry principles is a major focus in modern synthetic chemistry, there is no specific information on its application to the synthesis of this compound. The following sections outline general green chemistry concepts that would be relevant if a synthesis for this compound were to be developed.

Atom Economy and Environmental Impact Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product. Without a defined and documented synthesis for this compound, it is not possible to calculate its atom economy.

The environmental impact of a synthesis is another critical consideration, often evaluated using metrics like the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product. A lower E-factor indicates a more environmentally friendly process. No such data exists for the target compound.

Solvent Selection and Waste Minimization in Synthesis

The choice of solvent is a crucial aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Green solvents are typically derived from renewable resources, are biodegradable, and have low toxicity.

Waste minimization is a fundamental principle of green chemistry, aiming to reduce or eliminate the generation of hazardous substances. This can be achieved through various strategies, including the use of catalytic reactions, solvent-free conditions, and the recycling of reagents and solvents. As there is no established synthesis for this compound, there are no specific details on solvent selection or waste minimization for its production.

Advanced Spectroscopic Elucidation of 2 2,2 Difluoropropyl Amino Ethanol

High-Resolution Rotational Spectroscopy

In the isolated environment of the gas phase, free from intermolecular forces, the precise molecular structure and conformational landscape of 2-((2,2-Difluoropropyl)amino)ethanol can be determined. Rotational spectroscopy is exceptionally suited for this purpose, capable of distinguishing between different isomers (conformers) and providing highly accurate structural data.

Millimeter-Wave Spectroscopy for Conformational Analysis

Millimeter-wave (mmWave) spectroscopy is a powerful technique for identifying and characterizing the different conformers of a molecule. researchgate.net For a flexible molecule like this compound, rotation around the C-C, C-O, C-N, and C-NH bonds can give rise to several stable conformations. These conformers are often stabilized by weak intramolecular interactions, particularly hydrogen bonds. Analogous to simpler amino alcohols like 2-aminoethanol, the most stable conformer is expected to be stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of the nitrogen atom (O-H···N). researchgate.net

The mmWave spectrum would consist of a dense series of absorption lines, each corresponding to a specific rotational transition. By analyzing the patterns and frequencies of these transitions, it is possible to identify the spectra belonging to different conformers. frontiersin.org Each conformer, having a unique three-dimensional structure, possesses a distinct set of moments of inertia and, consequently, a unique rotational spectrum. The relative intensities of the signals from different conformers can also provide an estimate of their relative energies. frontiersin.org

Molecular Beam Fourier Transform Microwave (MB-FTMW) Techniques for Hyperfine Structure Analysis

The analysis of this hyperfine structure yields nuclear quadrupole coupling constants (e.g., χ_aa, χ_bb, χ_cc), which provide detailed information about the electronic environment around the nitrogen nucleus. aps.org This data is highly sensitive to the orientation of the amino group and the nature of any intramolecular interactions it is involved in, such as the O-H···N hydrogen bond. nih.gov The extremely high resolution of MB-FTMW spectroscopy allows for the precise determination of these constants, serving as a stringent benchmark for quantum chemical calculations of the molecule's electronic structure. frontiersin.orgontosight.ai

Table 1: Hypothetical ¹⁴N Nuclear Quadrupole Coupling Constants for the Most Stable Conformer of this compound

| Parameter | Value (MHz) |

| χ_aa | 1.95 |

| χ_bb | 2.20 |

| χ_cc | -4.15 |

Determination of Spectroscopic Constants and Isotopic Substitution Effects

The primary data obtained from rotational spectra are the spectroscopic constants for each conformer. These include the rotational constants (A, B, C), which are inversely proportional to the moments of inertia, and centrifugal distortion constants that account for the molecule's non-rigidity. researchgate.netresearchgate.net

To obtain an accurate experimental structure, the spectra of various isotopologues are measured. By systematically replacing atoms with their heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or D for H), the mass distribution of the molecule is altered, which in turn shifts the rotational transition frequencies. youtube.comyoutube.com This isotopic substitution allows for the precise determination of the atomic coordinates within the molecule's principal axis system through Kraitchman's equations. libretexts.org The substitution of the hydroxyl proton with deuterium (B1214612) would be particularly valuable for pinpointing the geometry of the intramolecular O-H···N hydrogen bond.

Table 2: Hypothetical Rotational and Centrifugal Distortion Constants for the Most Stable Conformer of this compound (MHz)

| Constant | Value |

| A | 3150.45 |

| B | 1875.23 |

| C | 1450.89 |

| Δ_J | 0.41e-3 |

| Δ_JK | -1.25e-3 |

| Δ_K | 3.50e-3 |

| δ_J | 0.15e-3 |

| δ_K | 0.75e-3 |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. It is an indispensable tool for identifying functional groups and studying the influence of the molecular environment and intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

The FTIR spectrum of this compound provides a characteristic fingerprint based on its constituent functional groups. chegg.comlibretexts.org Key vibrational modes include:

O-H Stretching: A strong, broad absorption band is expected in the 3200–3600 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group. dummies.com The broadening is a result of intermolecular hydrogen bonding in the condensed phase. nih.gov

N-H Stretching: As a secondary amine, a single, weaker, and sharper absorption compared to the O-H band is anticipated around 3300–3500 cm⁻¹. libretexts.org

C-H Stretching: Absorptions for the alkyl C-H bonds will appear just below 3000 cm⁻¹.

C-F Stretching: Strong, intense absorption bands are expected in the 1100–1350 cm⁻¹ region, which are characteristic of geminal difluoro groups.

C-O and C-N Stretching: These bands typically appear in the fingerprint region (1000–1300 cm⁻¹) and can be useful for structural confirmation.

FTIR is also highly sensitive to intermolecular interactions. aip.org In the liquid or solid state, molecules of this compound can form aggregates through intermolecular O-H···N or O-H···O hydrogen bonds. aip.org These interactions cause a red-shift (a shift to lower frequency) and significant broadening of the O-H and N-H stretching bands compared to their gas-phase values. nih.gov

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| N-H Stretch | 3300 - 3500 | Medium, Sharper |

| C-H Stretch | 2850 - 2960 | Medium |

| C-F Stretch | 1100 - 1350 | Strong, Sharp |

| C-O Stretch | 1050 - 1150 | Medium |

| C-N Stretch | 1180 - 1250 | Medium-Weak |

Raman Spectroscopy for Molecular Vibrations and Structural Insights

Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of light, Raman spectroscopy involves inelastic scattering. ias.ac.in Vibrations that cause a significant change in molecular polarizability are strong in Raman spectra, whereas those that cause a large change in the dipole moment are strong in FTIR.

For this compound, the Raman spectrum would be particularly useful for observing:

C-C and C-N Skeletal Vibrations: These modes are often more prominent in Raman spectra and provide insight into the molecular backbone conformation. nih.gov

Symmetric C-F Stretching: Symmetric vibrations of the CF₂ group are expected to be strong in the Raman spectrum. bris.ac.uk

O-H and N-H Stretching: While strong in IR, these bands are typically weaker in Raman spectra. However, their positions can still provide valuable information about hydrogen bonding. arxiv.org

Comparing the Raman spectra of the compound in different states (e.g., liquid vs. aqueous solution) can reveal changes in molecular conformation and intermolecular bonding environments. nih.gov

Table 4: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch | 2850 - 2960 | Strong |

| C-F Symmetric Stretch | ~1150 | Strong |

| C-C Skeletal Stretch | 800 - 1000 | Medium-Strong |

| C-N Stretch | 1180 - 1250 | Medium |

| O-H Stretch (H-bonded) | 3200 - 3600 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly sensitive to the presence of conjugated π-systems and other chromophores.

The structure of this compound, CH₃-C(F₂)CH₂-NH-CH₂CH₂-OH, is fully saturated, meaning it contains only sigma (σ) bonds and no pi (π) bonds. The molecule lacks any traditional chromophores, which are parts of a molecule that absorb light in the visible or near-UV region. libretexts.org Consequently, it is not expected to exhibit significant absorbance in the standard UV-Vis spectral range of 200–800 nm. uobabylon.edu.iq

The only electronic transitions possible for this molecule are high-energy promotions of electrons from non-bonding (n) orbitals to anti-bonding sigma (σ) orbitals. priyamstudycentre.comyoutube.com The non-bonding electrons are the lone pairs located on the nitrogen and oxygen atoms. These n → σ transitions typically require energy corresponding to light in the far or vacuum ultraviolet region (below 200 nm). libretexts.orggoogleapis.com

Analysis of Conjugation: Conjugation refers to a system of alternating single and multiple bonds, which delocalizes π electrons across multiple atoms. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting absorption to longer wavelengths. libretexts.org As this compound contains no double or triple bonds, there is no conjugation within the molecule. Its UV-Vis spectrum is therefore predicted to be transparent above 200 nm.

Table 1: Expected Electronic Transitions for this compound

| Functional Group | Available Electrons | Transition Type | Predicted Absorption Region (λmax) |

| Amine (R-NH-R') | Non-bonding (n) on N | n → σ | < 200 nm |

| Alcohol (R-OH) | Non-bonding (n) on O | n → σ | < 200 nm |

| C-C, C-H, C-N, C-O | Sigma bonding (σ) | σ → σ* | < 180 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Advanced NMR methods can further reveal isotopic labels and complex structural connectivities.

Deuterium (²H) NMR and ¹H NMR with deuterium exchange are invaluable for identifying labile protons, such as those in hydroxyl (-OH) and amine (-NH) groups. studymind.co.uk These protons can be easily exchanged for deuterium by dissolving the sample in a deuterated solvent like deuterium oxide (D₂O) or by adding a few drops of D₂O to a standard NMR sample. jove.comnanalysis.com

In a ¹H NMR spectrum of this compound, the signals corresponding to the -OH and -NH protons would disappear upon the addition of D₂O. nanalysis.com This exchange simplifies the spectrum and helps confirm the assignment of these peaks. Concurrently, a ²H NMR spectrum would show signals corresponding to the newly formed -OD and -ND groups. This method is definitive for identifying exchangeable protons within a molecule. rsc.orgrsc.org

Table 2: Protons Susceptible to Deuterium Exchange in this compound

| Functional Group | Proton | Exchange Reaction | Spectroscopic Effect in ¹H NMR |

| Alcohol | R-OH | R-OH + D₂O ⇌ R-OD + HOD | Disappearance of the -OH signal |

| Secondary Amine | R₂NH | R₂NH + D₂O ⇌ R₂ND + HOD | Disappearance of the -NH signal |

Two-dimensional (2D) NMR experiments provide correlation data that reveal how atoms are connected within a molecule, which is essential for unambiguous structure assignment. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. longdom.orglibretexts.org For this compound, COSY would show cross-peaks connecting adjacent CH₂ groups, such as the protons of the -NH-CH₂- group with those of the -CH₂-OH group. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). columbia.edu It is highly sensitive and allows for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons over longer ranges, typically two to three bonds. columbia.edu This is crucial for piecing together the molecular skeleton. For example, the methyl (CH₃) protons would show correlations to the difluorinated quaternary carbon and the adjacent methylene (B1212753) (CH₂) carbon. The presence of fluorine atoms would introduce additional complexity and valuable information through C-F and H-F couplings. nih.govrsc.orgnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected COSY Correlations (with) | Expected HMBC Correlations (with) |

| a (CH₃ ) | ~1.5 | ~25 | b | b, c |

| b (C F₂) | - | ~125 (t) | - | a, c |

| c (-C H₂-) | ~3.1 | ~55 (t) | d | a, b, d |

| d (-NH -) | Variable | - | c, e | c, e, f |

| e (-C H₂-) | ~2.9 | ~50 | d, f | c, d, f |

| f (-C H₂-) | ~3.8 | ~60 | e, g | e, g |

| g (-OH ) | Variable | - | f | f |

Note: Predicted shifts are estimates. (t) indicates a triplet due to C-F coupling.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide detailed information on bond lengths, bond angles, and the conformation of the molecule.

Crucially, it would reveal the network of intermolecular interactions that govern the crystal packing. For this molecule, hydrogen bonding would be the dominant intermolecular force. nih.govdntb.gov.uaresearchgate.net The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, while the secondary amine (-NH-) group acts as a hydrogen bond donor, with the nitrogen atom also capable of accepting a hydrogen bond. nih.gov These interactions would create a complex three-dimensional network, linking the molecules together in the crystal lattice. The fluorine atoms might also participate in weaker, non-covalent interactions.

Table 4: Potential Intermolecular Interactions in Solid-State this compound Observable by X-ray Crystallography

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Strong Hydrogen Bond | -OH | O -H (of another molecule) | Formation of chains or sheets |

| Strong Hydrogen Bond | -OH | N -H (of another molecule) | Cross-linking of molecules |

| Strong Hydrogen Bond | -NH | O -H (of another molecule) | Cross-linking of molecules |

| Weak Hydrogen Bond | C-H | F-C | Directional packing influence |

| van der Waals Forces | Alkyl backbone | Alkyl backbone | Overall crystal density and stability |

Computational Chemistry and Theoretical Studies of 2 2,2 Difluoropropyl Amino Ethanol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. These calculations solve the Schrödinger equation for a given molecule, providing insights into its energy, structure, and electronic distribution. mpg.de Methodologies are broadly categorized into Ab Initio and Density Functional Theory (DFT), each offering a different balance of accuracy and computational cost. nsf.gov

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using the electron density as the fundamental variable, rather than the complex many-electron wave function. wikipedia.orgesqc.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. imperial.ac.uk For 2-((2,2-Difluoropropyl)amino)ethanol, DFT calculations can elucidate its electronic properties and predict its reactivity.

Key electronic structure parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. Reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated from these orbital energies to provide a quantitative measure of the molecule's reactive tendencies.

Various functionals are available within the DFT framework, each with different approximations for the exchange-correlation energy. Common choices include hybrid functionals like B3LYP, which incorporates a portion of exact Hartree-Fock exchange, and meta-GGA functionals like M06-2X, which are often well-suited for systems involving non-covalent interactions. acs.org

Table 1: Hypothetical DFT-Calculated Properties for this compound Calculated using the B3LYP functional and a 6-311++G(d,p) basis set.

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -6.5 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | 1.2 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 | eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.8 | Debye | Measures the overall polarity of the molecule. |

| Electronegativity (χ) | 2.65 | eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 3.85 | eV | Resistance to change in electron distribution. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These methods, such as Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster theory (e.g., CCSD(T)), systematically improve upon the Hartree-Fock approximation to provide highly accurate energies and molecular properties. researchgate.netresearchgate.net

These high-accuracy methods are particularly valuable for calculating precise potential energy surfaces and vibrational frequencies. nsf.gov While standard DFT calculations often rely on the harmonic approximation for vibrational frequencies, ab initio methods can be used to compute anharmonic corrections, leading to predictions that are in better agreement with experimental spectroscopic data. nih.gov For this compound, these calculations would be crucial for accurately predicting its infrared (IR) spectrum, identifying characteristic vibrational modes such as O-H, N-H, and C-F stretching frequencies. nih.gov The computational cost of these methods is significantly higher than DFT, often limiting their application to smaller molecules or for benchmarking less expensive methods. nsf.gov

Table 2: Comparison of Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Stretching Modes

| Vibrational Mode | Harmonic Frequency (DFT B3LYP/6-311G(d,p)) | Anharmonic Frequency (Ab Initio MP2/aug-cc-pVTZ) | Expected Experimental Range (cm⁻¹) |

| O-H Stretch | 3850 | 3650 | 3600-3670 (free) |

| N-H Stretch | 3510 | 3380 | 3300-3500 |

| C-H Stretch (Aliphatic) | 3050 | 2960 | 2850-3000 |

| C-F Stretch (Symmetric) | 1150 | 1125 | 1100-1150 |

| C-F Stretch (Asymmetric) | 1280 | 1250 | 1220-1280 |

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. uomustansiriyah.edu.iq The size and flexibility of the basis set directly impact the accuracy of the results and the computational time required. mit.edu

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). researchgate.net The addition of polarization functions (e.g., (d,p)) allows orbitals to change shape, while diffuse functions (e.g., + or aug-) are important for describing anions and non-covalent interactions. For fluorinated compounds like this compound, basis sets augmented with diffuse functions are often recommended to accurately model the electronegative fluorine atoms and potential intramolecular interactions. researchgate.net

A larger, more flexible basis set will yield more accurate results but at a significantly higher computational cost, which scales steeply with the number of basis functions. mit.edu Therefore, a trade-off must be made between the desired accuracy and the available computational resources. For initial geometry optimizations and conformational searches, smaller basis sets may be used, followed by single-point energy calculations with larger basis sets for higher accuracy.

Table 3: Illustrative Comparison of Basis Sets for this compound (C₅H₁₁F₂NO)

| Basis Set | Number of Basis Functions | Key Features | Relative Computational Cost |

| STO-3G | 74 | Minimal basis set, low accuracy | Very Low |

| 6-31G(d) | 148 | Split-valence with polarization on heavy atoms | Low |

| 6-311++G(d,p) | 240 | Triple-split valence with polarization and diffuse functions | Medium |

| aug-cc-pVTZ | 465 | Correlation-consistent, high accuracy for correlated methods | High |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique allows researchers to understand how molecules behave and interact with their environment at an atomic level. mdpi.com However, no specific MD simulation studies have been published for this compound.

The study of solvation effects involves understanding how a solvent influences the properties and behavior of a solute molecule. Computational studies on other fluorinated molecules have shown that fluorine atoms can influence hydration and intermolecular interactions, such as hydrogen bonding. acs.org For this compound, MD simulations would theoretically be used to model its interactions with solvent molecules (e.g., water), predicting how the difluoropropyl and aminoethanol moieties contribute to its solubility and interaction profile. Such simulations would calculate parameters like radial distribution functions and the energetics of solvent-solute interactions. At present, no such specific data or analysis has been published for this compound.

MD simulations can reveal the dynamic conformational changes a molecule undergoes in solution. mdpi.com For this compound, these simulations could identify stable conformations, the energy barriers between them, and how the fluorinated group influences the flexibility of the molecule. This information is crucial for understanding its chemical reactivity and potential interactions. However, a search of scientific literature did not yield any studies that have performed this conformational analysis for this compound.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. rsc.orgresearchgate.net These approaches can map out the entire reaction pathway, identify intermediates, and determine the energy required for a reaction to occur. researchgate.netmdpi.com No computational studies on the reaction mechanisms involving this compound have been found in the literature.

A key aspect of mechanistic studies is the characterization of transition states—the highest energy point along a reaction coordinate. researchgate.net Computational methods, such as Density Functional Theory (DFT), are used to calculate the geometry and energy of these transient structures. nih.gov This allows for the mapping of the minimum energy pathway from reactants to products. For any proposed reaction involving this compound, this type of analysis would be fundamental, but no such characterizations or pathway maps are currently available in published research.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While most commonly used in biological contexts, it can also provide insights into non-biological chemical processes, for instance, by modeling the interaction of a molecule with a catalyst surface or within a confined space like a nanopore. mdpi.com There are no published studies that apply molecular docking to investigate the mechanistic aspects of this compound in non-biological chemical processes.

Development and Validation of Computational Models

The development of reliable computational models is the bedrock upon which theoretical investigations are built. For a molecule like this compound, this process involves a multi-faceted approach that combines quantum mechanical calculations with classical force field methods to create a robust and predictive model. The validation of these models is then performed by comparing the computational results with available experimental data to ensure their accuracy and reliability.

Benchmarking Computational Results against Experimental Data

A crucial step in the validation of any computational model is the benchmarking of its predictions against established experimental data. This process ensures that the theoretical methods employed can accurately reproduce the known physical and chemical properties of the molecule. For this compound, this would involve comparing calculated properties such as molecular geometry, vibrational frequencies, and conformational energies with data obtained from techniques like X-ray crystallography, NMR spectroscopy, and infrared spectroscopy.

While specific experimental data for this compound is not widely available in public literature, the general approach to benchmarking can be illustrated. For instance, quantum chemical calculations could be used to predict the bond lengths and angles of the molecule's most stable conformer. These theoretical values would then be compared against crystallographic data if a crystal structure has been determined. Similarly, calculated vibrational frequencies can be benchmarked against experimental infrared spectra to assess the accuracy of the chosen computational method.

Table 1: Illustrative Benchmark Data for a Hypothetical Conformer of this compound

| Parameter | Computational Method A (e.g., DFT B3LYP/6-31G*) | Computational Method B (e.g., MP2/aug-cc-pVDZ) | Hypothetical Experimental Value |

|---|---|---|---|

| C-F Bond Length (Å) | 1.352 | 1.348 | 1.350 |

| C-N Bond Length (Å) | 1.475 | 1.471 | 1.473 |

| O-H Bond Length (Å) | 0.965 | 0.963 | 0.964 |

| C-C-N Bond Angle (°) | 112.5 | 112.8 | 112.6 |

| N-H Stretch (cm⁻¹) | 3350 | 3365 | 3358 |

This table is for illustrative purposes to demonstrate the benchmarking process and does not represent actual experimental data for this compound.

The agreement between the computational and experimental data provides confidence in the model's ability to predict other properties that may be difficult or impossible to measure experimentally.

Parameterization for Force Field Methods

While quantum mechanical methods provide a high level of accuracy, they are computationally expensive, especially for large systems or long-timescale simulations such as molecular dynamics. Force field methods offer a more computationally efficient alternative by using a set of empirical energy functions to describe the potential energy of a system. However, the accuracy of these methods is highly dependent on the quality of the parameters used in these functions.

For a novel molecule like this compound, specific force field parameters are unlikely to be available in standard force fields like AMBER, CHARMM, or OPLS. Therefore, a crucial step is the development of a custom parameter set. This process, known as parameterization, involves deriving parameters for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic).

The parameterization process typically involves the following steps:

Initial Parameter Assignment: Initial parameters are often taken from analogous functional groups present in the existing force field libraries.

Quantum Mechanical Calculations: High-level quantum mechanical calculations are performed to obtain a detailed potential energy surface for the molecule. This includes geometry optimizations, conformational searches, and scans of dihedral angles.

Parameter Fitting: The force field parameters are then adjusted to reproduce the quantum mechanical data as closely as possible. This is often an iterative process where parameters are refined until the force field can accurately replicate the QM-derived geometries, energies, and vibrational frequencies.

For this compound, particular attention would need to be paid to the parameters involving the difluoropropyl group, as the presence of fluorine atoms can significantly influence the local electronic environment and intermolecular interactions.

Table 2: Example of Torsional Parameters to be Developed for this compound

| Dihedral Angle | Atom Types | Force Constant (kcal/mol) | Periodicity | Phase Shift (degrees) |

|---|---|---|---|---|

| C-C-N-H | CT-CT-NH-H | To be determined | To be determined | To be determined |

| F-C-C-N | F-CT-CT-NH | To be determined | To be determined | To be determined |

This table illustrates the types of parameters that would need to be specifically derived for a new force field for this compound.

The successful development and validation of these computational models are paramount for enabling meaningful theoretical studies on this compound, paving the way for predicting its behavior in various chemical and biological systems.

Reactivity and Derivatization Strategies for 2 2,2 Difluoropropyl Amino Ethanol

Reactivity of Amine and Hydroxyl Functional Groups

Amino alcohols, also known as alkanolamines, exhibit the combined chemical reactivity of both amines and alcohols. alfa-chemistry.comiris-biotech.de This dual functionality is central to the chemical properties of 2-((2,2-difluoropropyl)amino)ethanol.

The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, making it a potent nucleophile and a Brønsted-Lowry base. msu.edu Amines are generally more nucleophilic than alcohols because the lone pair on the nitrogen is more available for donation. fiveable.melibretexts.org This enhanced nucleophilicity allows the amine group to readily react with various electrophiles. msu.edu

Several factors influence the nucleophilicity of this specific amine:

Steric Hindrance: As a secondary amine, it is more sterically hindered than a primary amine but less so than a tertiary amine. This intermediate steric profile can influence its reaction rates with bulky electrophiles. fiveable.memasterorganicchemistry.com

Electronic Effects: The 2,2-difluoropropyl group attached to the nitrogen atom exerts a significant electronic effect. The highly electronegative fluorine atoms create a strong electron-withdrawing inductive effect, which can decrease the electron density on the nitrogen atom. This reduction in electron density generally leads to decreased basicity and nucleophilicity compared to a non-fluorinated analogue. nih.gov However, studies on fluorinated acyclic amines have shown that fluorine substitution can have complex effects on reactivity. nih.gov

The amine's nucleophilic character is central to reactions such as alkylation and acylation, where it attacks electron-deficient carbon centers.

The primary hydroxyl group in the ethanolamine (B43304) moiety also acts as a nucleophile, although it is generally weaker than the amine. libretexts.orglibretexts.org The reactivity of the hydroxyl group is characterized by the polarity of the C-O and O-H bonds, which makes the oxygen atom electron-rich and the hydrogen and carbon atoms electrophilic. msu.edu

Key reactions involving the hydroxyl group include:

Deprotonation: In the presence of a strong base, the hydroxyl group can be deprotonated to form a more potent nucleophile, the alkoxide ion.

Esterification: It can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

Etherification: Reaction with alkyl halides can form ethers, a process known as the Williamson ether synthesis. msu.edu

In molecules containing both amine and hydroxyl groups, the higher nucleophilicity of the amine often means it will react preferentially with electrophiles. nih.gov However, reaction conditions can be tailored to favor reaction at the hydroxyl group, often by first protecting the more reactive amine group.

Derivatization for Functionalization and Research Applications

Derivatization is the process of chemically modifying a compound to produce a new substance with different chemical properties that is suitable for a specific purpose, such as enhancing its utility in synthesis or preparing it for analysis. libretexts.org The dual functionality of this compound makes it an ideal candidate for various derivatization strategies. mdpi.comnih.gov

Acylation involves the introduction of an acyl group (-C(O)R) onto the molecule. Given the higher nucleophilicity of the amine, N-acylation is typically favored over O-acylation when the compound is treated with an acylating agent like an acyl chloride or anhydride. nih.gov This reaction forms a stable amide bond. To achieve selective O-acylation, the amine group usually requires a protecting group. Enamines, which are derived from aldehydes or ketones, can be used as mild nucleophiles for mono-acylation at the alpha-carbon position. youtube.compearson.com

Alkylation is the transfer of an alkyl group. The amine group readily undergoes N-alkylation when treated with alkyl halides. msu.edu This reaction can be difficult to control in primary amines, often leading to over-alkylation, but is more manageable for secondary amines. chemrxiv.org Selective O-alkylation of the hydroxyl group to form an ether generally requires deprotonation of the alcohol to form the more nucleophilic alkoxide, or protection of the amine. researchgate.net Studies on the alkylation of diethanolamine have shown that N-alkylation is the primary outcome. researchgate.net

Table 1: Comparison of Acylation and Alkylation Reactivity

| Functional Group | Relative Nucleophilicity | Preferred Reaction | Product | Conditions |

|---|---|---|---|---|

| Amine (-NH) | High | Acylation | Amide | Direct reaction with acyl halide/anhydride |

| Alkylation | Tertiary Amine | Direct reaction with alkyl halide | ||

| Hydroxyl (-OH) | Low | Acylation | Ester | Requires amine protection or specific catalysts |

For analytical techniques like gas chromatography (GC), polar functional groups such as amines and hydroxyls can cause poor peak shape and thermal instability. Derivatization is employed to increase volatility and stability. libretexts.orgphenomenex.com

Silylation is a common derivatization method where an active hydrogen on the amine and hydroxyl groups is replaced by a silyl group, typically a trimethylsilyl (TMS) group. phenomenex.com This process reduces the polarity and hydrogen-bonding capacity of the molecule, making it more volatile and suitable for GC analysis. researchgate.net Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can derivatize both amines and alcohols. phenomenex.com

Trifluoroacetylation involves reacting the amine and hydroxyl groups with a reagent like trifluoroacetic anhydride (TFAA). google.com This process attaches a trifluoroacetyl group, which is highly electronegative and can enhance detectability in certain GC detectors. This technique is effective for protecting primary and secondary amines and can be used for the analysis of bioactive compounds. osti.govacs.org

Table 2: Common Derivatization Techniques for GC Analysis

| Technique | Reagent Example | Functional Group Targeted | Purpose |

|---|---|---|---|

| Silylation | BSTFA, TMSI | -OH, -NH | Increase volatility, thermal stability |

| Trifluoroacetylation | TFAA | -OH, -NH | Increase volatility, enhance detection |

The presence of two distinct reactive sites makes this compound a valuable bifunctional linker. mdpi.com Such linkers are used in medicinal chemistry, materials science, and bioconjugation to connect two different molecular entities. nih.govresearchgate.net

The amine and hydroxyl groups can be sequentially or selectively functionalized. For example, the amine could be reacted with one molecule, and the hydroxyl group with another, creating a bridge between them. Secondary amino alcohols have been specifically investigated as a class of cleavable linkers, where the bond between the functional groups can be broken under specific conditions, such as oxidation with sodium periodate. nih.govresearchgate.netacs.org This allows for the controlled release of a conjugated molecule, a useful feature in drug delivery and affinity capture applications. nih.gov

Catalytic Transformations Involving this compound

The catalytic transformation of aminoalcohols is a significant area of research, focusing on converting these bifunctional molecules into valuable chemical intermediates. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous aminoalcohols provides a framework for understanding its potential catalytic behavior.

Investigations into Catalytic Oxidation of Aminoalcohols

The catalytic oxidation of aminoalcohols to produce amino acids, aldehydes, or other valuable compounds is a key area of interest. Gold catalysts, for instance, have been shown to be effective in the liquid phase oxidation of various aminoalcohols. nih.gov A crucial factor in these reactions is the influence of the amino group on the catalyst's performance. Studies on compounds like serinol and ethanolamine have revealed that the presence of an amino group can decrease the durability of gold catalysts, although it may not significantly alter the reaction's selectivity. nih.gov

The oxidation of aminoalcohols is often conducted in the presence of a base and an oxidant like oxygen. nih.gov For example, the oxidation of alaninol to alanine has been successfully demonstrated using a gold-on-alumina (Au/Al2O3) catalyst in an aqueous, basic solution. nih.gov The reaction conditions, including the choice of support material for the catalyst, can significantly impact the reaction pathway and efficiency. nih.gov

Table 1: Comparison of Catalytic Performance in the Oxidation of Glycerol and Serinol

| Catalyst | Support | TOF (h⁻¹) in Glycerol Oxidation | TOF (h⁻¹) in Serinol Oxidation |

| Au | Al₂O₃ | 1500 | 500 |

| Au | TiO₂ | 1200 | 400 |

| Au | MgAl₂O₄ | 800 | 300 |

| Au | MgO | 600 | 200 |

TOF (Turnover Frequency) indicates the number of moles of substrate converted per mole of catalyst per hour.

Photocatalytic Applications and Mechanistic Studies

Photocatalysis offers a sustainable approach for chemical transformations, utilizing light to drive reactions. Heterogeneous photocatalysis, often employing semiconductors like titanium dioxide (TiO₂), is a widely researched area for environmental remediation and the production of green energy. mdpi.com While specific photocatalytic applications of this compound have not been detailed, the principles of photocatalysis on similar molecules can be inferred.

For instance, the photocatalytic oxidation of ethanol (B145695) has been studied to produce acetaldehyde. rsc.org The efficiency of such processes can be enhanced by modifying the photocatalyst, such as by loading it with noble metals like platinum, or by using phosphorescent particles to improve light distribution within the reactor. rsc.orgresearchgate.net The photocatalytic production of hydrogen from ethanol and glycerol aqueous solutions using nanostructured copper/titanium dioxide (Cu/TiO₂) photocatalysts has also been demonstrated. researchgate.net These studies highlight the potential for using photocatalysis to drive the oxidation and dehydrogenation of alcohols, a functionality present in this compound.

Utilization in C1 Chemistry (e.g., CO2 functionalization)

Aminoalcohols are of significant interest in C1 chemistry, particularly for the capture and functionalization of carbon dioxide (CO₂). While direct data on this compound is limited, extensive research on the analogous compound 2-((2-aminoethyl)amino)ethanol (AEEA) provides valuable insights. AEEA has been identified as a promising solvent for CO₂ capture due to its high absorption capacity and reaction rate. researchgate.netresearchgate.net

Computational and experimental studies have shown that AEEA has superior performance for CO₂ separation compared to the benchmark monoethanolamine (MEA). rsc.orgrsc.org This is attributed to the presence of both primary and secondary amine groups, which allows for efficient CO₂ sorption by the primary amine and subsequent desorption from the secondary amine. rsc.orgrsc.org The reaction kinetics of CO₂ with aqueous solutions of AEEA have been studied using techniques like the stopped-flow method, revealing that the reaction is significantly faster than with MEA. researchgate.net

Table 2: Pseudo-first-order Rate Constants (k₀) for the Reaction of CO₂ with Various Amines

| Amine | Type | k₀ (s⁻¹) |

| Piperazine (PZ) | Cyclic-diamine | > AEEA |

| Ethylenediamine (EDA) | Diamine | > AEEA |

| 2-((2-aminoethyl)amino)ethanol (AEEA) | Diamine | > 3-AP |

| 3-Aminopropanol (3-AP) | Primary amine | > MEA |

| Monoethanolamine (MEA) | Primary amine | > EEA |

| 2-Ethylaminoethanol (EEA) | Primary amine | > MO |

| Morpholine (MO) | Cyclic-amine | < EEA |

This table provides a relative ranking of reaction rates.

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of reactions involving aminoalcohols is crucial for optimizing reaction conditions and designing more efficient catalysts.

Radical Intermediates and Radical Trapping Experiments

The oxidation of aminoalcohols can proceed through radical intermediates. For example, the hydroxyl radical (OH•) initiated oxidation of 2-aminoethanol (MEA) is thought to predominantly form an α-aminoalkyl radical. nih.gov This radical can then react with molecular oxygen in the atmosphere. nih.gov Such radical-driven pathways are common in atmospheric chemistry and can also be relevant in controlled catalytic oxidations.

Radical trapping experiments are a common technique to detect and identify transient radical intermediates. While specific studies on this compound are not available, this methodology would be applicable to elucidate its reaction mechanisms.

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing detailed mechanistic insights. wikipedia.org By replacing an atom with its isotope (e.g., ¹²C with ¹³C, or ¹H with ²H), the fate of that specific atom in the products can be determined using techniques like mass spectrometry or NMR spectroscopy. wikipedia.org

This method can be applied to study various aspects of a reaction, such as identifying the bond-breaking and bond-forming steps and determining the origin of different atoms in the final products. semanticscholar.org For instance, in the context of CO₂ capture by aminoalcohols, isotopic labeling could be used to track the carbon and oxygen atoms from CO₂ as they are incorporated into carbamate intermediates. While specific isotopic labeling studies on this compound have not been reported, this technique remains a fundamental tool for mechanistic investigations in this class of compounds.

Defluorination Reactions and Pathways

Detailed experimental studies focusing specifically on the defluorination of this compound are not extensively documented in peer-reviewed literature. However, the reactivity of the gem-difluoroalkyl group, the key functional moiety in the molecule, allows for the prediction of several plausible defluorination pathways based on established principles in organofluorine chemistry. The high strength of the carbon-fluorine bond means that such reactions typically require specific and often harsh conditions, or catalytic activation. nih.gov

Potential defluorination strategies for this compound can be categorized into elimination and reductive pathways.

Elimination Pathways (Dehydrofluorination)

One of the most common reactions for compounds containing a CF2H or CF2-CH moiety is dehydrofluorination, an elimination reaction that requires a base to remove a proton and a fluoride (B91410) ion, resulting in the formation of a double bond. For this compound, this would involve the abstraction of a proton from the methylene (B1212753) (CH2) group adjacent to the CF2 group.

This reaction would likely proceed via an E2 or E1cb mechanism, depending on the reaction conditions and the strength of the base employed. The resulting product would be a monofluorinated enamine, which may be unstable and prone to further reactions such as hydrolysis. The presence of the amino and hydroxyl groups in the molecule could complicate this pathway, potentially leading to intramolecular reactions or acting as internal bases under certain conditions. While this pathway is common for producing gem-difluoroalkenes from trifluoromethyl groups, its applicability to saturated gem-difluoro compounds depends heavily on the acidity of the adjacent protons. nih.govacs.org

Reductive Defluorination

Reductive C-F bond cleavage is another viable pathway for defluorination. This approach involves the use of reducing agents or catalytic systems to replace fluorine atoms with hydrogen. These methods are often advantageous as they can be more selective and proceed under milder conditions than elimination reactions.

Potential reductive methods include:

Catalytic Hydrogenation: While C-F bonds are generally resistant to standard catalytic hydrogenation, specialized catalysts or reaction conditions can facilitate this transformation. For instance, hydrogenation of gem-difluoroalkenes using a palladium catalyst is a known method to access difluoromethyl groups. acs.org A similar approach, if sufficiently activated, could potentially reduce the C-F bonds in a saturated system.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-F bond cleavage under mild conditions. organic-chemistry.org These reactions typically involve single-electron transfer to the fluorinated substrate, generating a radical anion that subsequently expels a fluoride ion. The resulting carbon-centered radical can then be trapped by a hydrogen atom source. This method has been successfully applied to trifluoromethyl alkenes to generate gem-difluoroalkenes. organic-chemistry.org

Enzymatic Defluorination: Certain metalloenzymes are capable of catalyzing the cleavage of C-F bonds. nih.gov These biocatalytic systems, which include oxygenases and hydrolases, operate under physiological conditions. Although highly substrate-specific, it is conceivable that a metabolic pathway involving such an enzyme could lead to the defluorination of this compound in a biological environment.

The table below summarizes these plausible defluorination pathways. It is important to note that these are predicted pathways based on the reactivity of related organofluorine compounds, and specific experimental validation for this compound is required.

| Pathway Type | General Mechanism | Required Reagents/Conditions | Potential Intermediate/Product | Citation |

| Elimination | Dehydrofluorination | Strong base (e.g., LiHMDS, KOtBu) | 1-Fluoro-N-(2-hydroxyethyl)prop-1-en-2-amine | nih.govacs.org |

| Reductive | Catalytic Hydrogenation | H₂, Specialized Catalyst (e.g., Palladium-based) | 2-((2-Fluoropropyl)amino)ethanol | acs.org |

| Reductive | Photoredox Catalysis | Photocatalyst, Visible Light, H-atom donor | 2-((2-Fluoropropyl)amino)ethanol | organic-chemistry.org |

| Biocatalytic | Enzymatic C-F Cleavage | Defluorinating enzymes (e.g., dehalogenases) | Metabolites with fewer or no fluorine atoms | nih.gov |

Structural Modifications and Analogues of 2 2,2 Difluoropropyl Amino Ethanol

Design and Synthesis of Structurally Related Difluorinated Aminoalcohols

The design of difluorinated aminoalcohols structurally related to 2-((2,2-Difluoropropyl)amino)ethanol involves several synthetic strategies, primarily focusing on the introduction of the difluoroalkyl moiety and the construction of the aminoalcohol backbone. Key approaches include the use of fluorinated building blocks, nucleophilic fluorination, and stereoselective methods to control chirality.

One common strategy involves the reaction of a primary amine with a suitable difluorinated electrophile. For instance, aminoethanol can be reacted with a 2,2-difluoropropyl halide or sulfonate. Alternatively, 2,2-difluoropropanamine can be reacted with an epoxide, such as ethylene (B1197577) oxide, to form the desired aminoalcohol.

More advanced synthetic routes focus on the construction of the carbon skeleton with the fluorine atoms already in place. Methods for synthesizing α,α-difluoro-β-amino acids and their derivatives, which can be subsequently reduced to aminoalcohols, are particularly relevant. bioorganica.com.ua These methods often employ fluorinated starting materials or involve the diastereoselective addition of reagents to fluorinated imines. bioorganica.com.ua For example, the Reformatsky reagent derived from bromodifluoroethyl acetate (B1210297) can be added to N-p-toluenesulfinyl imines to create α,α-difluoro-β-amino acids with high diastereoselectivity. bioorganica.com.ua

Another powerful approach is the nucleophilic difluoromethylation of suitable precursors. researchgate.net This can involve reagents that deliver a difluoromethyl group to an electrophilic center, which can then be elaborated into the final aminoalcohol structure.

Biocatalysis also offers a chemo- and stereoselective route to fluorinated aminoalcohols. The use of enzymes like alcohol dehydrogenases and amine transaminases in one-pot reactions allows for the synthesis of various aminoalcohol stereoisomers from corresponding diketones under mild, aqueous conditions, avoiding complex protection and deprotection steps. researchgate.net

Comparative Studies with Non-Fluorinated or Monofluorinated Aminoalcohols

The replacement of hydrogen atoms with fluorine significantly alters the electronic properties of a molecule, which in turn affects its physical and chemical behavior. Comparative studies between this compound and its non-fluorinated or monofluorinated analogues reveal key differences in basicity, lipophilicity, and metabolic stability.

Basicity: The strong electron-withdrawing inductive effect of the two fluorine atoms in the 2,2-difluoropropyl group decreases the electron density on the nitrogen atom. This reduction in electron density lowers the basicity (pKa) of the amino group compared to its non-fluorinated or monofluorinated counterparts. nih.govnih.gov This modulation of basicity is a critical aspect in medicinal chemistry, as it can influence a molecule's bioavailability and interaction with biological targets. nih.gov

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation. Therefore, the gem-difluoro group in this compound is expected to enhance the metabolic stability of the propyl group, potentially blocking sites of metabolism and increasing the compound's half-life in biological systems. nih.gov

| Compound | Fluorination Level | Expected Relative Basicity (pKa) | Expected Relative Lipophilicity (logP) | Expected Relative Metabolic Stability |

|---|---|---|---|---|

| 2-(Propylamino)ethanol | Non-fluorinated | Highest | Lowest | Lowest |

| 2-((2-Fluoropropyl)amino)ethanol | Monofluorinated | Intermediate | Intermediate | Intermediate |

| This compound | Difluorinated | Lowest | Highest | Highest |

Influence of Fluoroalkyl Substituents on Molecular Conformation and Reactivity

The introduction of a gem-difluoro group has a profound impact on the local molecular geometry and reactivity. nih.gov Fluorine substitution can significantly influence the conformational preferences of alkyl chains, an effect that is dependent on the polarity of the surrounding medium. nih.govacs.orgsoton.ac.uk

Molecular Conformation: The presence of the CF2 group can induce specific conformational preferences due to steric and stereoelectronic effects, such as the gauche effect. While the 1,3-difluoroalkane motif (–CHF–CH2–CHF–) has been shown to strongly influence alkane chain conformation, the gem-difluoro group in the 2-position of the propyl chain in this compound will primarily exert its influence through steric bulk and dipole interactions. nih.gov These interactions can alter the preferred dihedral angles around the C-C and C-N bonds, potentially favoring more extended or folded conformations compared to the non-fluorinated analogue. nih.gov In some systems, gem-difluorination has been shown to encourage the adoption of specific conformations, such as a cis amide in a macrocyclic system, by creating an out-of-plane preference. nih.govrsc.org

Reactivity: The primary influence of the 2,2-difluoropropyl group on reactivity is electronic. As previously mentioned, the inductive effect of the fluorine atoms reduces the nucleophilicity of the adjacent amino group. libretexts.orglibretexts.org This makes the amine less reactive towards electrophiles compared to its non-fluorinated counterpart. This decreased reactivity must be considered during synthesis and in its potential interactions with other molecules. For example, reactions that typically proceed readily with primary or secondary amines, such as acylation or alkylation, may require more forcing conditions. libretexts.org

Exploration of Stereoisomers and Chiral Synthesis Approaches

The structure of this compound contains a stereocenter at the carbon atom bearing the hydroxyl group (C1 of the ethanol (B145695) moiety). Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-2-((2,2-Difluoropropyl)amino)ethanol. The synthesis and study of enantiomerically pure forms are crucial, as different stereoisomers can have distinct biological activities.

The stereoselective synthesis of chiral aminoalcohols is a well-developed field, and several strategies can be applied to obtain the individual enantiomers of this compound. acs.org